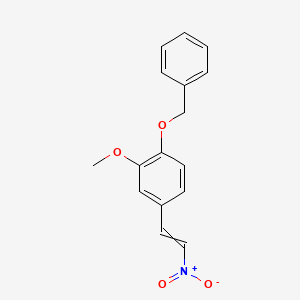

4-Benzyloxy-3-methoxynitrostyrene

Description

The β-nitrostyrene moiety consists of a nitro group (-NO₂) conjugated to a vinyl group (-CH=CH₂), forming a planar, electron-deficient system. This structure confers unique electronic properties, making it relevant in organic synthesis, coordination chemistry, and materials science .

The benzyloxy group enhances lipophilicity and steric bulk, while the methoxy group contributes electron-donating effects. These substituents influence reactivity, solubility, and intermolecular interactions, such as weak C–H⋯N hydrogen bonding observed in analogous compounds like 4-benzyloxy-3-methoxybenzonitrile .

Properties

IUPAC Name |

2-methoxy-4-(2-nitroethenyl)-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNRJKNDGBMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214201 | |

| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-56-6 | |

| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl group, followed by dehydration to form the nitrovinyl group. Key steps include:

-

Enolate Formation : Ammonium acetate acts as a weak base, deprotonating nitromethane to generate the nitronate ion.

-

Aldol Addition : The nitronate ion attacks the aldehyde, forming a β-nitro alcohol intermediate.

-

Dehydration : Heating under reflux (105–115°C) eliminates water, yielding the trans-configuration nitrostyrene.

Optimized Conditions :

Yield and Characterization

The reaction achieves an 89.3% isolated yield, with purity confirmed via TLC (Rf = 0.8 in 50% CHCl₃/DCM) and ¹H NMR. Key spectral data:

-

¹H NMR (DMSO-d₆) : δ 8.20 (d, J = 13.6 Hz, 1H, CH=NO₂), 7.45–7.30 (m, 5H, benzyl aromatic), 6.95 (s, 1H, aromatic), 5.15 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Aldhyde | 3-Benzyloxy-4-methoxybenzaldehyde |

| Nitromethane (eq) | 3 |

| Temperature (Stage 1) | 20°C (30 min) |

| Temperature (Stage 2) | 105–115°C (4 h) |

| Yield | 89.3% |

| Purity | >95% (TLC) |

Alternative Routes and Comparative Analysis

While the Henry reaction is predominant, other methods from related compounds offer insights into potential optimizations or stereochemical control.

| Parameter | Henry Reaction | Bromohydrin Pathway |

|---|---|---|

| Starting Material | Aldehyde | Acetophenone derivative |

| Key Step | Nitroaldol condensation | Stereoselective reduction |

| Catalyst | Ammonium acetate | Chiral oxazaborolidine |

| Yield | 89.3% | Not reported for nitrostyrene |

| Stereochemical Control | None (trans-selectivity) | High (95–99.8% ee) |

Scale-Up and Industrial Considerations

The Henry reaction’s simplicity and high yield make it suitable for large-scale production. Critical factors include:

-

Solvent Recovery : Acetic acid is distilled and reused, reducing costs.

-

Byproduct Management : Unreacted nitromethane is recovered via fractional distillation.

-

Safety : Exothermic dehydration requires controlled heating to prevent runaway reactions.

Case Study : A 1.591 mmol scale synthesis produced 405 g of product, demonstrating scalability .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methoxynitrostyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic conditions.

Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products

Reduction: 4-Benzyloxy-3-methoxyaniline.

Oxidation: 4-Benzyloxy-3-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3-methoxynitrostyrene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxynitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Table 1 compares key structural and functional features of 4-benzyloxy-3-methoxynitrostyrene with related compounds:

Key Observations:

- Electronic Effects: The nitrovinyl group in this compound creates a stronger electron-withdrawing effect compared to cyano (in benzonitrile derivatives) or aldehyde groups. This enhances its electrophilicity, favoring reactions such as Michael additions or coordination with transition metals (e.g., RuCp) .

- Solid-State Behavior: Weak C–H⋯N hydrogen bonds in 4-benzyloxy-3-methoxybenzonitrile stabilize its crystal lattice, a feature likely shared with the nitrostyrene derivative due to the nitro group’s polarity .

Research Findings and Data

Thermal and Physical Properties

- Melting Points: Nitrostyrene derivatives generally exhibit higher melting points than aldehydes or nitriles due to stronger dipole-dipole interactions. For example, 4-benzyloxy-3-methoxybenzonitrile melts at 173 K , while 4-methoxy-3-methylbenzaldehyde is a liquid at room temperature .

- Solubility: The benzyloxy group improves solubility in non-polar solvents compared to purely methoxy-substituted analogs .

Spectroscopic Data

- IR Spectroscopy: Nitrostyrenes show strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), absent in aldehyde or nitrile analogs .

Biological Activity

4-Benzyloxy-3-methoxynitrostyrene (CAS Number: 1860-56-6) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 233.24 g/mol

- IUPAC Name : (E)-4-(benzyloxy)-3-methoxy-1-nitro-1-phenylethene

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitrostyrene derivatives, including this compound. In a study evaluating various β-nitrostyrene derivatives, it was found that certain compounds exhibited significant quorum sensing (QS) inhibitory effects against Serratia marcescens and Chromobacterium violaceum.

Table 1: Antimicrobial Activity of Nitrostyrene Derivatives

| Compound | Microorganism | Inhibition (%) |

|---|---|---|

| This compound | Serratia marcescens NJ01 | 79% |

| m-NPe (1-methyl-4-(2-nitrovinyl)benzene) | Chromobacterium violaceum CV026 | 84% |

These results indicate that this compound may disrupt biofilm formation and reduce virulence factors in pathogenic bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of nitrostyrene compounds have also been investigated. A study reported that selected nitrostyrene derivatives, including those structurally related to this compound, demonstrated potent activity against chronic lymphocytic leukemia cells. The findings suggest that these compounds could be effective in targeting cancer cells with poor prognostic markers .

Case Study: Anticancer Efficacy

In vitro studies showed that the compound inhibited cell proliferation in leukemia cell lines, leading to apoptosis. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways.

Table 2: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | 62 (oral, rat) | MES-induced seizure test |

| This compound | TBD | TBD |

Further research is needed to establish the specific anticonvulsant effects of this compound.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-benzyloxy-3-methoxynitrostyrene, and how can data discrepancies be resolved?

- Methodological Answer :

- 1H/13C-NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methoxy/benzyloxy groups (δ 3.8–5.1 ppm). Compare with literature values for 4-benzyloxy-3-methoxybenzaldehyde (δ 5.11 ppm for benzyloxy CH2, δ 3.84 ppm for methoxy ).

- FTIR : Look for nitro group stretching (~1520–1370 cm⁻¹), aromatic C=C (~1596 cm⁻¹), and ether C-O (~1261 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 285.299 (C16H15NO4) .

- Discrepancy Resolution : Cross-validate with NIST Chemistry WebBook for benzaldehyde derivatives (e.g., 4-benzyloxy-3-methoxybenzaldehyde IR data ) and ensure solvent/reference standards align (e.g., DMSO-d6 for NMR ).

Q. What synthetic routes are validated for preparing this compound, and what are critical reaction parameters?

- Methodological Answer :

- Base Synthesis : Condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitroethane under acidic conditions (e.g., acetic acid catalysis). Monitor via TLC (dichloromethane mobile phase) .

- Critical Parameters :

- Stoichiometry : Maintain 1:1 aldehyde/nitroethane ratio to avoid side products.

- Temperature : Room temperature or mild heating (≤50°C) to prevent nitro group decomposition.

- Workup : Precipitate product using methanol/water; purity via recrystallization (e.g., ethanol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritancy .

- Storage : Seal in airtight containers under inert gas (N2/Ar), store at 2–8°C in darkness to prevent nitro group photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX suite for structure refinement. Key metrics:

- R factor : Aim for <0.05 for high-resolution data.

- Torsion angles : Confirm trans-configuration of the nitrovinyl group (C=C-NO2) .

- Compare with Analogues : Cross-reference with 4-benzyloxy-3-methoxybenzonitrile (Acta Cryst. E, R = 0.063) to validate bond lengths/angles .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directing Effects : Nitro groups are meta-directing; benzyloxy/methoxy are ortho/para-directing. Use DFT calculations to predict substitution sites.

- Experimental Validation : Perform nitration or halogenation; analyze product distribution via LC-MS .

- Case Study : Bromination at C-5 (ortho to methoxy) confirmed by NOESY correlations .

Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be reconciled?

- Methodological Answer :

- Systematic Analysis :

Solvent Effects : DMSO-d6 vs. CDCl3 can shift protons by 0.1–0.3 ppm.

pH/Concentration : Acidic conditions may protonate nitro groups, altering splitting patterns.

Referencing : Ensure internal standards (e.g., TMS) are consistent .

- Case Example : Discrepancies in benzyloxy CH2 shifts resolved by repeating experiments under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.